Lamellarin alpha 20-sulfate
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Overview
Description
Lamellarin alpha 20-sulfate is an organic sodium salt of lamellarin alpha 20-hydrogen sulfate. It is isolated from an unidentified ascidian (IIC-197) and exhibits inhibitory activity against HIV-1 integrase. It has a role as a metabolite and a HIV-1 integrase inhibitor. It contains a lamellarin alpha 20-sulfate(1-).
Scientific Research Applications
HIV-1 Integrase Inhibition
Lamellarin alpha 20-sulfate has been identified as a potent inhibitor of HIV-1 integrase, a key enzyme in the HIV replication process. It shows selective inhibition against the integrase in vitro and has demonstrated effectiveness in cell culture against HIV-1 virus. The compound's structure was determined using spectroscopic data and it's believed to bind a site composed of multiple integrase domains. This makes it a potential candidate for anti-retroviral chemotherapy (Reddy et al., 1999).
Anticancer Properties
Lamellarin alpha 20-sulfate, along with other lamellarins, has shown anticancer activity. These compounds, derived from marine organisms, have been found to inhibit various enzymes and mechanisms related to cancer cell growth. Notably, lamellarins have displayed cytotoxic activities against tumor cells in vitro and can potentially reverse multidrug resistance in chemoresistant tumors (Bailly, 2004).
Antiviral Activity Against Emerging Viruses
Recent studies have found that lamellarin alpha 20-sulfate can inhibit the infection of viruses like Ebola and SARS-CoV-2. This unique mode of antiviral action is attributed to its interaction with the envelope glycoproteins of these viruses, which use endocytosis for infection. Lamellarin alpha 20-sulfate has been found to specifically target events following endocytosis, particularly during glycoprotein changes in acidic environments like endosomes (Izumida et al., 2022).
properties
Molecular Formula |
C29H22NNaO11S |
---|---|
Molecular Weight |
615.5 g/mol |
IUPAC Name |
sodium;[12-(3-hydroxy-4-methoxyphenyl)-8,16,17-trimethoxy-3-oxo-4-oxa-1-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18,20-nonaen-7-yl] sulfate |
InChI |
InChI=1S/C29H23NO11S.Na/c1-36-19-6-5-15(9-18(19)31)25-26-17-12-23(39-4)24(41-42(33,34)35)13-20(17)40-29(32)28(26)30-8-7-14-10-21(37-2)22(38-3)11-16(14)27(25)30;/h5-13,31H,1-4H3,(H,33,34,35);/q;+1/p-1 |
InChI Key |
XFFQTURHMBFHKK-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4C=CN3C5=C2C6=CC(=C(C=C6OC5=O)OS(=O)(=O)[O-])OC)OC)OC)O.[Na+] |
synonyms |
lamellarin alpha 20-sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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